molecular formula C25H21N5O3S B2502148 2-(4-((3-甲氧基苯基)硫代)-1-氧代-[1,2,4]三唑并[4,3-a]喹喔啉-2(1H)-基)-N-(对甲苯基)乙酰胺 CAS No. 1111417-12-9

2-(4-((3-甲氧基苯基)硫代)-1-氧代-[1,2,4]三唑并[4,3-a]喹喔啉-2(1H)-基)-N-(对甲苯基)乙酰胺

货号 B2502148
CAS 编号: 1111417-12-9
分子量: 471.54
InChI 键: YBLSCDPFUDTJAB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide is a structurally complex molecule that likely exhibits a range of biological activities due to its fused tricyclic scaffold. While the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the derivatives discussed in the research. These derivatives are known for their potential as human A3 adenosine receptor (hA3 AR) antagonists, which are important targets in the design of therapeutic agents for various diseases .

Synthesis Analysis

The synthesis of related compounds involves a Ugi four-component reaction (Ugi-4CR), which is a powerful tool for the rapid assembly of complex molecules from simple starting materials. This method is used to create N-(2-haloaryl)propynamide intermediates, which are then subjected to a copper-catalyzed tandem reaction with sodium azide to form the desired triazoloquinoxaline derivatives . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed.

Molecular Structure Analysis

The molecular structure of triazoloquinoxaline derivatives is characterized by a fused tricyclic system that includes a triazole ring. This structure is known to interact with the hA3 AR binding site, and modifications to the structure can significantly affect the binding affinity and selectivity of the compounds. For instance, the introduction of a methoxyphenyl moiety, as seen in the compound of interest, has been found to enhance potency and selectivity in related molecules .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. The acetamide group, for example, could be involved in hydrogen bonding interactions, while the triazole ring might participate in coordination with metal ions due to its nitrogen atoms. The thioether linkage to the methoxyphenyl group could also undergo oxidation or serve as a site for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems suggests that it would exhibit significant polar character, which could affect its solubility in various solvents. The compound's stability, melting point, and boiling point would be determined by the strength of the intermolecular forces present, such as hydrogen bonding and pi-pi stacking interactions .

科学研究应用

人 A3 腺苷受体拮抗剂

对 1,2,4-三唑并[1,5-a]喹喔啉衍生物的研究,包括具有与指定化学品相似结构的化合物,已将这些分子确定为有效且选择性的人 A3 腺苷受体拮抗剂。这些发现对于设计通过调节腺苷受体活性来针对各种疾病(如炎症性疾病、癌症和心血管疾病)的新型治疗剂具有重要意义。这些化合物的选择性和效力可归因于其特定的结构特征,这些特征与腺苷受体结合位点有利地相互作用 (Catarzi 等人,2005)

合成和生物活性

已报道了甲基 2-[2-(4-苯基[1,2,4]三唑并-[4,3-a]喹喔啉-1-基硫代)乙酰氨基]烷酸及其类似物的合成和评估。这些与指定化学品相关的化合物由于其结构基序而表现出潜在的生物活性。此类活性包括抗惊厥特性,表明这些衍生物可以作为针对神经系统疾病开发新型治疗剂的先导 (Fathalla,2015)

抗惊厥药

对 1,2,4-三唑并[4,3-a]喹喔啉衍生物的进一步研究证明了它们作为新型抗惊厥药的潜力。这些研究集中于合成新化合物并在诱发惊厥模型中对其进行评估,表明这些化学结构与用于治疗癫痫和相关癫痫发作疾病的药物设计相关 (Alswah 等人,2013)

腺苷人受体拮抗剂

对 1,2,4-三唑并[4,3-a]吡嗪-3-酮支架的研究已将其确定为开发腺苷人受体拮抗剂的多功能基础。基于该支架的化合物对 hA2A 腺苷受体表现出纳摩尔亲和力,突出了它们在治疗神经系统疾病(包括帕金森病)中的潜力。这项研究强调了三唑并喹喔啉支架在药物化学中靶向具有高亲和力和选择性的特定受体亚型的重要性 (Falsini 等人,2017)

属性

IUPAC Name

2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3S/c1-16-10-12-17(13-11-16)26-22(31)15-29-25(32)30-21-9-4-3-8-20(21)27-24(23(30)28-29)34-19-7-5-6-18(14-19)33-2/h3-14H,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLSCDPFUDTJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)SC5=CC=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。